Fmoc-Gly-Gly-Gly-Gly

Übersicht

Beschreibung

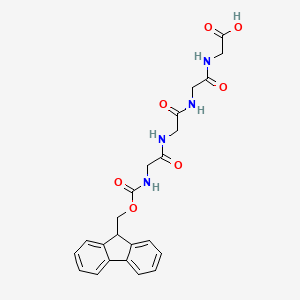

N-[(9H-Fluoren-9-yl)methoxy]carbonyl-glycylglycylglycylglycine, commonly known as Fmoc-Gly-Gly-Gly-Gly, is a peptide derivative used extensively in peptide synthesis. This compound is characterized by the presence of four glycine residues and an Fmoc (fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fmoc-Gly-Gly-Gly-Gly is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is introduced by reacting the amine group of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The synthesis proceeds through repeated cycles of deprotection and coupling, with piperidine commonly used to remove the Fmoc group .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Gly-Gly-Gly-Gly undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Cleavage: Detachment of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The major products formed from these reactions are peptides with the desired sequence and free amine groups after deprotection .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Gly-Gly-Gly-Gly serves as a crucial building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for the sequential addition of glycine residues in solid-phase peptide synthesis (SPPS). This method is advantageous for creating complex peptides with specific sequences and functionalities.

- Solid-Phase Synthesis : Fmoc chemistry facilitates the stepwise addition of amino acids to a growing peptide chain, enabling the production of high-purity peptides. The Fmoc group can be easily removed under basic conditions, allowing for efficient coupling of subsequent amino acids .

Drug Development

In pharmaceutical research, this compound is utilized in the development of peptide-based drugs. Its ability to form stable structures makes it suitable for targeting specific biological pathways and receptors.

- Therapeutic Efficacy : The compound enhances the therapeutic potential of peptide drugs by improving their stability and bioavailability. It has been employed in designing drugs that target diseases through specific receptor interactions .

Bioconjugation

Bioconjugation involves linking biomolecules to enhance their therapeutic properties. This compound is particularly valuable in this area due to its lysosomally cleavable linker properties.

- Antibody-Drug Conjugates (ADCs) : This compound is used to construct ADCs, where it serves as a linker that connects cytotoxic drugs to antibodies. The cleavable nature of the linker allows for selective release of the drug within target cells, minimizing systemic toxicity .

Research on Protein Interactions

This compound plays a significant role in studying protein-protein interactions, which are critical for understanding cellular mechanisms and signaling pathways.

- Insights into Cellular Mechanisms : By incorporating this compound into peptide sequences, researchers can probe interactions between proteins, providing valuable insights into their functions and potential therapeutic targets .

Diagnostics

The compound is also explored in developing diagnostic tools, particularly assays that require specific peptide recognition.

- Peptide Recognition Assays : this compound can be utilized in assays designed to detect specific proteins or biomarkers, enhancing the sensitivity and specificity of diagnostic tests .

- Peptide Synthesis Innovations : Recent studies have demonstrated the efficiency of using Fmoc chemistry for synthesizing poly-glycine sequences, which are critical for various biological functions .

- Development of ADCs : Research has shown that Fmoc-linked peptides can significantly enhance the therapeutic index of ADCs by ensuring selective drug delivery to cancer cells while reducing off-target effects .

- Protein Interaction Analysis : A study utilized Fmoc-polyGly peptides to investigate interactions between signaling proteins, revealing potential therapeutic targets for drug development .

Wirkmechanismus

The mechanism of action of Fmoc-Gly-Gly-Gly-Gly primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group of glycine, preventing unwanted side reactions during peptide chain elongation. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Gly-Gly-OH: Contains two glycine residues and is used in similar applications.

Fmoc-Gly-OH: Contains a single glycine residue and is used in peptide synthesis.

Uniqueness

Fmoc-Gly-Gly-Gly-Gly is unique due to the presence of four glycine residues, which provides flexibility and reduces steric hindrance during peptide synthesis. This makes it particularly useful in the synthesis of long and complex peptides .

Biologische Aktivität

Fmoc-Gly-Gly-Gly-Gly (Fluorenylmethyloxycarbonyl-protected glycine tetrapeptide) is a derivative of glycine, a non-essential amino acid that plays a critical role in various biological processes. This compound is significant in peptide synthesis and has potential applications in drug development, biotechnology, and medical research. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C19H18N2O5

- CAS Number : 170941-79-4

- Molecular Weight : 342.35 g/mol

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain while maintaining high purity and yield. The use of Fmoc protection facilitates the selective deprotection and coupling of amino acids.

1. Neurobiology

Fmoc-Gly-Gly-Gly has been studied for its role in neurobiology, particularly in the context of neuropeptide synthesis. Neuropeptides are crucial for neurotransmission and modulating various physiological functions. Research indicates that glycine-rich peptides can influence glutamate receptor binding, which is essential for synaptic transmission and plasticity .

2. Drug Development

The compound is instrumental in developing peptide-based drugs targeting conditions such as cancer and diabetes. Its ability to form stable structures makes it a valuable building block for creating therapeutic agents that can effectively interact with biological targets .

3. Binding Studies

Fmoc-Gly-Gly-Gly has been utilized to study the binding interactions of hormones like oxytocin with its receptors. These interactions are vital for understanding physiological processes such as uterine contractions during labor .

Case Studies

Research Findings

Recent studies have highlighted the versatility of Fmoc-protected peptides in biological applications:

- Self-Assembly Properties : Fmoc peptides can form supramolecular structures that mimic natural biological systems, enhancing their applicability in tissue engineering and regenerative medicine .

- Antibacterial Activity : Some derivatives of Fmoc peptides exhibit antibacterial properties against both gram-positive and gram-negative bacteria, suggesting potential uses in antimicrobial therapies .

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O7/c28-19(24-10-20(29)26-12-22(31)32)9-25-21(30)11-27-23(33)34-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,28)(H,25,30)(H,26,29)(H,27,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXACLWNQEOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678761 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001202-16-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Gly-Gly-Gly-Gly in the synthesis of Bivalirudin?

A1: this compound represents a tetrapeptide building block protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. In the synthesis of Bivalirudin, a potent anticoagulant peptide, this protected tetrapeptide plays a crucial role. [] The research abstract describes a novel solid-phase and liquid-phase combined method for synthesizing Bivalirudin. In this method, this compound is first reacted with a specific compound (referred to as "Formula V" in the abstract) to initiate the sequential addition of amino acids. This stepwise approach ultimately leads to the complete Bivalirudin peptide sequence. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.